3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid
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Overview
Description
3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydroxybutanoic acid moiety, and an isoindoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid typically involves multiple steps. One common method starts with the reaction of phthalic anhydride with glycine to form the isoindoline derivative. This intermediate is then reacted with trifluoroacetic acid and a suitable alcohol under acidic conditions to introduce the trifluoromethyl group and form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the isoindoline moiety can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base[][4].
Major Products
Oxidation: Formation of 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-oxobutanoic acid.
Reduction: Formation of 3-[(1,3-dihydroxy-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
- Potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
Uniqueness
3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C13H10F3NO5 |
---|---|
Molecular Weight |
317.22 g/mol |
IUPAC Name |
3-[(1,3-dioxoisoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C13H10F3NO5/c14-13(15,16)12(22,5-9(18)19)6-17-10(20)7-3-1-2-4-8(7)11(17)21/h1-4,22H,5-6H2,(H,18,19) |
InChI Key |
DWWWFCHWHXIPAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC(=O)O)(C(F)(F)F)O |
Origin of Product |
United States |
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